molecular formula C8H9NO4 B14701054 1H-Pyrrole-2-aceticacid, 3-(methoxycarbonyl)- CAS No. 25472-62-2

1H-Pyrrole-2-aceticacid, 3-(methoxycarbonyl)-

Cat. No.: B14701054
CAS No.: 25472-62-2
M. Wt: 183.16 g/mol
InChI Key: NOJLDMZUWCXOMP-UHFFFAOYSA-N
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Description

1H-Pyrrole-2-aceticacid, 3-(methoxycarbonyl)- is a chemical compound with the molecular formula C8H9NO4. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Pyrrole-2-aceticacid, 3-(methoxycarbonyl)- can be synthesized through several methods. One common approach involves the esterification of 1H-pyrrole-2-acetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: In industrial settings, the production of 1H-Pyrrole-2-aceticacid, 3-(methoxycarbonyl)- often involves continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, leading to consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrrole-2-aceticacid, 3-(methoxycarbonyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1H-Pyrrole-2-aceticacid, 3-(methoxycarbonyl)- has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1H-Pyrrole-2-aceticacid, 3-(methoxycarbonyl)- involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .

Comparison with Similar Compounds

Properties

IUPAC Name

2-(3-methoxycarbonyl-1H-pyrrol-2-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4/c1-13-8(12)5-2-3-9-6(5)4-7(10)11/h2-3,9H,4H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOJLDMZUWCXOMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(NC=C1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00315227
Record name 1H-Pyrrole-2-aceticacid, 3-(methoxycarbonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00315227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25472-62-2
Record name NSC293342
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=293342
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1H-Pyrrole-2-aceticacid, 3-(methoxycarbonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00315227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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